![molecular formula C12H15ClN2O4S B1271334 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 35959-60-5](/img/structure/B1271334.png)
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H15ClN2O4S . It is used in scientific experiments to investigate its physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide” can be represented by the InChI code:1S/C12H15ClN2O2/c13-9-12(16)14-10-1-3-11(4-2-10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) . This indicates the presence of a chloro group, an acetamide group, and a morpholinylsulfonyl group attached to a phenyl ring. Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide” is 318.78 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be computed .Aplicaciones Científicas De Investigación
Dihydrofolate Reductase (DHFR) Inhibitors
Sulfonamide derivatives like “2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide” have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides and thus, its inhibition can lead to antimicrobial and antitumor activities .
Antimicrobial Activity
These compounds have been assessed for their antimicrobial activity . They have shown significant activity against various bacterial and fungal strains .
Anticancer Activity
The compound has been screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . Some of the synthesized compounds showed significant activity when compared to 5-Fluorouracil (5-FU), a reference drug .
Inhibition of Carbonic Anhydrase (CA)
Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity through a wide range of mechanisms, such as inhibition of carbonic anhydrase (CA) .
Inhibition of Matrix Metalloproteinase (MMPs)
Sulfonamides can also inhibit matrix metalloproteinase (MMPs), which play a crucial role in tissue remodeling during development, disease, and wound healing .
Inhibition of NADH Oxidase
NADH oxidase is another enzyme that sulfonamides can inhibit . This enzyme is involved in the regulation of cellular redox state and cell growth.
Inhibition of Cyclin-dependent Kinase (CDK)
Sulfonamides can inhibit cyclin-dependent kinase (CDK), which plays a key role in cell cycle regulation .
Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Sulfonamides can inhibit these enzymes .
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, like this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway . This disruption can lead to cell cycle arrest and inhibition of cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in nucleotide and DNA synthesis, resulting in cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells or microbial cells . As a result, the compound exhibits antimicrobial and antitumor activities .
Propiedades
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-9-12(16)14-10-1-3-11(4-2-10)20(17,18)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYLAAPCNFQDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368536 |
Source


|
| Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide | |
CAS RN |
35959-60-5 |
Source


|
| Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

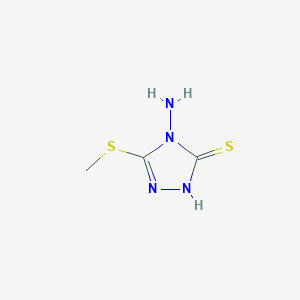

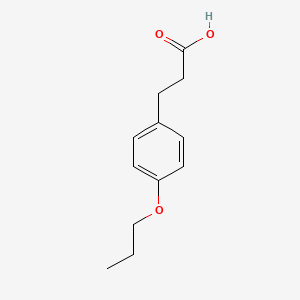
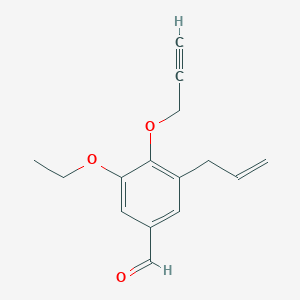

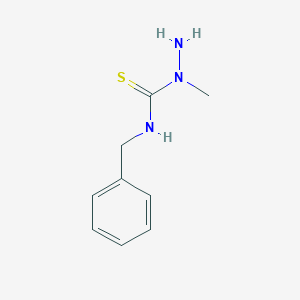
![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)
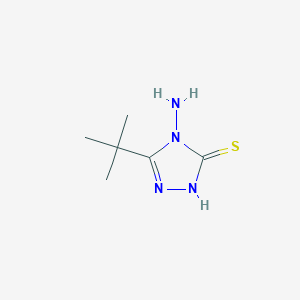
![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)


